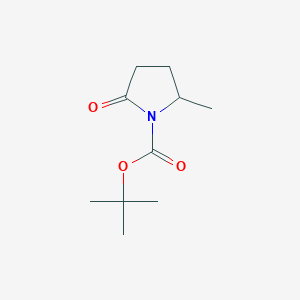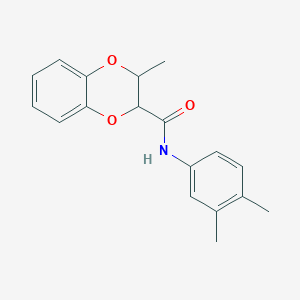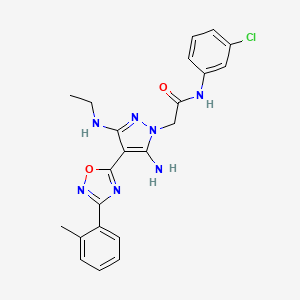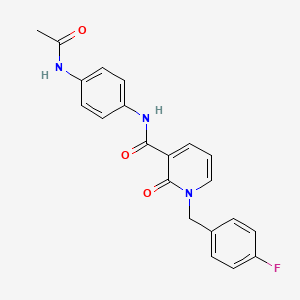
5-Methyl-1-(tert-butyloxycarbonyl)pyrrolidine-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1-(tert-butyloxycarbonyl)pyrrolidine-2-one, also known as Boc-5-Me-Pro-2-OH, is a chemical compound used in scientific research for various applications. It is a white crystalline powder with a molecular weight of 211.27 g/mol. This compound belongs to the class of pyrrolidines and is widely used in the synthesis of peptides and other organic compounds.
Mecanismo De Acción
The mechanism of action of 5-Methyl-1-(tert-butyloxycarbonyl)pyrrolidine-2-one-2-OH is related to its ability to act as a protecting group for amino acids during peptide synthesis. When amino acids are protected with 5-Methyl-1-(tert-butyloxycarbonyl)pyrrolidine-2-one-2-OH, they are prevented from reacting with other reagents or side reactions, which allows for the selective synthesis of peptides and other organic compounds.
Biochemical and Physiological Effects:
5-Methyl-1-(tert-butyloxycarbonyl)pyrrolidine-2-one-2-OH does not have any significant biochemical or physiological effects on its own. It is used solely as a reagent in scientific research applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Methyl-1-(tert-butyloxycarbonyl)pyrrolidine-2-one-2-OH in lab experiments include its ability to act as a protecting group for amino acids, which allows for the selective synthesis of peptides and other organic compounds. It is also relatively easy to synthesize and purify, which makes it a cost-effective reagent for scientific research.
The limitations of using 5-Methyl-1-(tert-butyloxycarbonyl)pyrrolidine-2-one-2-OH in lab experiments include its limited solubility in water and some organic solvents, which can make it difficult to work with in some applications. It is also sensitive to acidic conditions, which can lead to the degradation of the compound and the loss of its protecting group function.
Direcciones Futuras
There are several future directions for the use of 5-Methyl-1-(tert-butyloxycarbonyl)pyrrolidine-2-one-2-OH in scientific research. One potential direction is the development of new protecting groups that are more stable and selective than 5-Methyl-1-(tert-butyloxycarbonyl)pyrrolidine-2-one-2-OH. Another direction is the use of 5-Methyl-1-(tert-butyloxycarbonyl)pyrrolidine-2-one-2-OH in the synthesis of new peptides and other organic compounds with specific biological activities. Finally, the use of 5-Methyl-1-(tert-butyloxycarbonyl)pyrrolidine-2-one-2-OH in the development of new drug candidates and other therapeutic agents is also an area of future research.
Métodos De Síntesis
The synthesis of 5-Methyl-1-(tert-butyloxycarbonyl)pyrrolidine-2-one-2-OH involves the reaction of 5-methyl pyrrolidin-2-one with tert-butyloxycarbonyl chloride, which is catalyzed by a base such as triethylamine. This reaction produces 5-Methyl-1-(tert-butyloxycarbonyl)pyrrolidine-2-one-2-OH, which is then purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
5-Methyl-1-(tert-butyloxycarbonyl)pyrrolidine-2-one-2-OH is widely used in scientific research for various applications, including the synthesis of peptides, proteins, and other organic compounds. It is used as a protecting group for amino acids during peptide synthesis, which helps to prevent unwanted reactions and side reactions. 5-Methyl-1-(tert-butyloxycarbonyl)pyrrolidine-2-one-2-OH is also used as a reagent in the synthesis of cyclic peptides and other complex organic molecules.
Propiedades
IUPAC Name |
tert-butyl 2-methyl-5-oxopyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7-5-6-8(12)11(7)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEYKPKCVNDLCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)N1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1-(tert-butyloxycarbonyl)pyrrolidine-2-one | |
CAS RN |
128372-77-0 |
Source


|
| Record name | tert-butyl 2-methyl-5-oxopyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2380954.png)
![6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2380955.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2380959.png)
![(3S,11bR)-3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/no-structure.png)
![1-[1-(2,6-Dimethylphenyl)imidazol-2-yl]ethanone](/img/structure/B2380963.png)
![N-(4-Methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-YL)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2380964.png)
![N-[1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl]-N-methylprop-2-enamide](/img/structure/B2380965.png)
![(NE)-N-[(2-bromo-4-chlorophenyl)methylidene]hydroxylamine](/img/structure/B2380966.png)

